3-tert-Butyl-4,4-dimethylpentan-2-one

Catalog No.
S16094882
CAS No.
35378-08-6
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-tert-Butyl-4,4-dimethylpentan-2-one

CAS Number

35378-08-6

Product Name

3-tert-Butyl-4,4-dimethylpentan-2-one

IUPAC Name

3-tert-butyl-4,4-dimethylpentan-2-one

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-8(12)9(10(2,3)4)11(5,6)7/h9H,1-7H3

InChI Key

PWTNKBZDXIEHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C)(C)C)C(C)(C)C

3-tert-Butyl-4,4-dimethylpentan-2-one is an organic compound characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to a pentanone backbone. Its molecular formula is C13H26OC_{13}H_{26}O, and it has a molecular weight of approximately 198.35 g/mol. This compound is primarily used in various chemical applications due to its properties as a ketone, which can influence solubility and reactivity in organic reactions.

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols.
  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation: Although ketones are generally resistant to oxidation, under strong oxidizing conditions, they can be converted into carboxylic acids.

3-tert-Butyl-4,4-dimethylpentan-2-one can be synthesized through several methods:

  • Alkylation of Ketones: This method involves the alkylation of a suitable ketone precursor with tert-butyl bromide and other alkylating agents.
  • Oxidation of Alcohols: Secondary alcohols that contain the necessary carbon skeleton can be oxidized to yield the corresponding ketones.
  • Rearrangement Reactions: Certain rearrangement reactions involving more complex organic substrates may also yield this compound as a product.

Several compounds share structural similarities with 3-tert-Butyl-4,4-dimethylpentan-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
2,6-Di-tert-butyl-4-methylphenolContains two tert-butyl groups and one methyl groupKnown for its antioxidant properties (BHT)
2,4-Dimethyl-6-tert-butylphenolAlkylated phenol structureUsed primarily as an antioxidant in fuels and cosmetics
4-tert-butylcyclohexanolCyclohexanol with a tert-butyl groupExhibits different solubility characteristics

These compounds exhibit varying degrees of biological activity and applications based on their specific structures and functional groups. The presence of multiple bulky groups often influences their reactivity and interactions within biological systems.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

170.167065321 g/mol

Monoisotopic Mass

170.167065321 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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